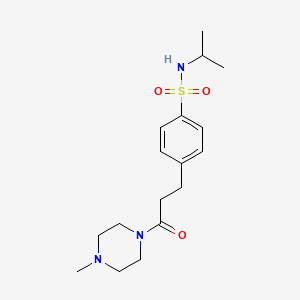
N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide, also known as Compound A, is a small molecule inhibitor that has been widely studied in the field of drug discovery. It has been found to have potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide involves the inhibition of various enzymes, which leads to the modulation of various cellular processes. For example, it inhibits histone deacetylases, which leads to the acetylation of histones and the modulation of gene expression. It also inhibits phosphodiesterases, which leads to the accumulation of cyclic AMP and the modulation of various signaling pathways. Furthermore, it inhibits proteasomes, which leads to the accumulation of misfolded proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide are diverse and depend on the specific cellular processes that are affected. For example, it has been found to modulate the expression of various genes, such as those involved in inflammation and cell proliferation. It has also been found to induce apoptosis in cancer cells and modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide is its specificity for various enzymes, which makes it a useful tool for studying the specific cellular processes that are affected. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the study of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of the enzymes that are targeted by this compound. Another direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. Furthermore, the use of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide in combination with other drugs or therapies may also be explored.
Synthesis Methods
The synthesis of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide involves the reaction of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of several enzymes, such as histone deacetylases, phosphodiesterases, and proteasomes, which are involved in various cellular processes. It has also been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
properties
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14(2)18-24(22,23)16-7-4-15(5-8-16)6-9-17(21)20-12-10-19(3)11-13-20/h4-5,7-8,14,18H,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOLYHIFVYQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(propan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



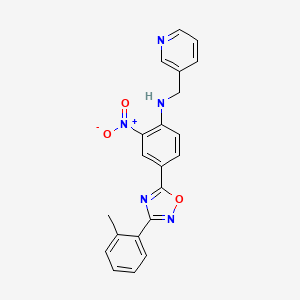

![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)

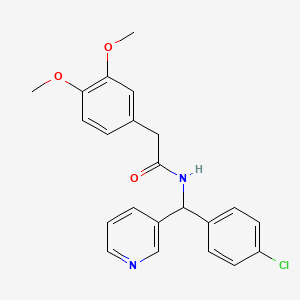

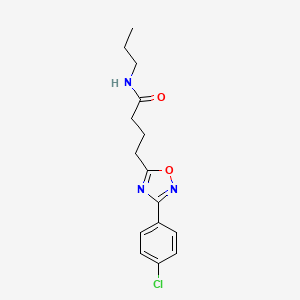
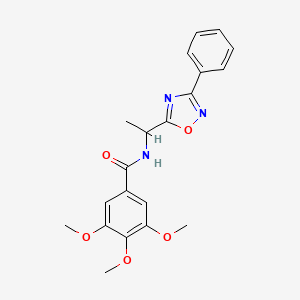
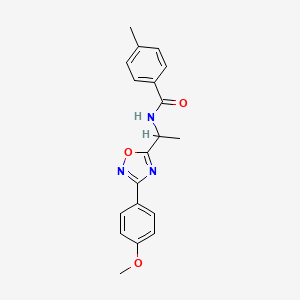
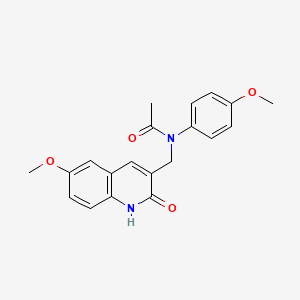
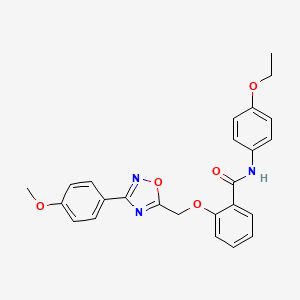
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)